An In-Depth Technical Guide to 1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds. This technical guide focuses on a specific derivative, 1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine , a molecule of significant interest in contemporary drug discovery. We will provide a comprehensive overview of its physicochemical properties, a detailed, rationalized synthesis protocol, in-depth structural elucidation through spectroscopic analysis, and a discussion of its potential therapeutic applications, particularly in oncology and kinase inhibition. This document is designed to serve as a valuable resource for researchers engaged in the exploration and development of novel benzimidazole-based therapeutic agents.
Physicochemical Properties and Structural Elucidation
1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine is a halogenated and N-substituted derivative of 2-aminobenzimidazole. The incorporation of a bromine atom at the 5-position and a benzyl group at the 1-position of the benzimidazole core significantly influences its electronic properties, lipophilicity, and steric profile, which in turn can modulate its biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂BrN₃ | Calculated |
| Molecular Weight | 302.17 g/mol | [1][2] |
| CAS Number | 1146293-02-8 | [1][2] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from similar compounds |
Structural Formula:
Caption: Chemical structure of 1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine.
Synthesis Protocol: A Rational Approach
Overall Reaction Scheme:
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of N-(2-Amino-4-bromophenyl)-N'-benzylthiourea (Intermediate)
Rationale: The synthesis begins with the reaction of a commercially available substituted aniline, 4-bromo-2-nitroaniline, with benzyl isothiocyanate. The nitro group serves as a protecting group for the amine and will be reduced in the subsequent step. This approach is a common strategy in the synthesis of 2-aminobenzimidazoles.[4]
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.
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Addition of Reagent: To the stirred solution, add benzyl isothiocyanate (1.1 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
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Work-up: After completion, cool the reaction mixture to room temperature. The product, N-(4-bromo-2-nitrophenyl)-N'-benzylthiourea, may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
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Reduction: Dissolve the purified N-(4-bromo-2-nitrophenyl)-N'-benzylthiourea in ethanol. Add a reducing agent, such as stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid, and stir at room temperature. The reduction of the nitro group to an amine is usually complete within 2-4 hours.
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Isolation: Neutralize the reaction mixture with a base (e.g., aqueous sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate, N-(2-amino-4-bromophenyl)-N'-benzylthiourea.
Step 2: Cyclodesulfurization to 1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine
Rationale: The final step involves an intramolecular cyclization of the substituted thiourea to form the benzimidazole ring. This is achieved through a desulfurization reaction, commonly facilitated by reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4]
Experimental Protocol:
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Reaction Setup: Dissolve the intermediate, N-(2-amino-4-bromophenyl)-N'-benzylthiourea (1.0 eq), in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Addition of Reagent: Add a solution of DCC or EDC (1.2 eq) in the same solvent to the reaction mixture at room temperature.
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Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
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Work-up: Upon completion, if DCC was used, the dicyclohexylurea byproduct will precipitate and can be removed by filtration. If EDC was used, the reaction mixture can be washed with water to remove the water-soluble urea byproduct.
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Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the final product, 1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific molecule are not publicly available, we can predict the key spectroscopic features based on its structure and data from analogous compounds. This information is crucial for the characterization and confirmation of the synthesized product.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole and benzyl rings, as well as the methylene protons of the benzyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.2 | Multiplet | 5H | Phenyl protons of the benzyl group |
| ~7.4 | Doublet | 1H | H-4 proton of the benzimidazole ring |
| ~7.2 | Doublet of doublets | 1H | H-6 proton of the benzimidazole ring |
| ~7.0 | Doublet | 1H | H-7 proton of the benzimidazole ring |
| ~5.3 | Singlet | 2H | Methylene protons (-CH₂-) of the benzyl group |
| ~5.0 | Broad singlet | 2H | Amine protons (-NH₂) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C2 (carbon of the guanidine-like group) |
| ~138-127 | Aromatic carbons of the benzimidazole and benzyl rings |
| ~115-110 | Brominated carbon (C5) and other carbons of the benzimidazole ring |
| ~48 | Methylene carbon (-CH₂-) of the benzyl group |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks with approximately equal intensity).
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Expected [M+H]⁺: m/z 302.0 and 304.0
Therapeutic Potential and Applications in Drug Discovery
The benzimidazole scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antiviral, and antimicrobial properties. The specific substitutions on 1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine suggest a strong potential for its application in oncology and as a kinase inhibitor.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of benzimidazole derivatives.[3] The proposed mechanisms of action are diverse and include:
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Tubulin Polymerization Inhibition: Many benzimidazole compounds, such as albendazole and mebendazole, exert their anticancer effects by inhibiting the polymerization of tubulin, leading to cell cycle arrest and apoptosis.
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Kinase Inhibition: The benzimidazole nucleus can act as a scaffold for the design of potent kinase inhibitors. The N-benzyl and 5-bromo substitutions can be tailored to target the ATP-binding site of specific kinases involved in cancer cell proliferation and survival, such as VEGFR, EGFR, and Src family kinases.[5]
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DNA Intercalation: Some benzimidazole derivatives have been shown to intercalate with DNA, leading to the inhibition of DNA replication and transcription.
The presence of the benzyl group in the target molecule can enhance its binding to hydrophobic pockets in target proteins, while the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly being exploited in drug design.
Kinase Inhibition
The general structure of 1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine shares features with known kinase inhibitors. The benzimidazole core can mimic the purine ring of ATP, and the substituents can be optimized to achieve selectivity for specific kinases.
Caption: A logical workflow for the mechanism of action as a kinase inhibitor.
Further investigation through molecular docking studies and in vitro kinase assays would be necessary to identify the specific kinase targets of this compound and to elucidate its precise mechanism of action.
Conclusion
1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine is a promising molecule for further investigation in the field of drug discovery. Its rational design, based on the well-established benzimidazole scaffold, suggests a high likelihood of interesting biological activity. This technical guide provides a solid foundation for researchers interested in synthesizing, characterizing, and evaluating the therapeutic potential of this and related compounds. The proposed synthesis is robust and based on well-understood chemical transformations. The predicted spectroscopic data will aid in the structural confirmation of the synthesized molecule. The potential of this compound as an anticancer agent and kinase inhibitor warrants further exploration, which could lead to the development of novel and effective therapeutic agents.
References
-
Angene Chemical. 1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine. [Link]
- Sharma, P., et al. (2017). Conventional and microwave-assisted synthesis of new 1H-benzimidazole-thiazolidinedione derivatives: A potential anticancer scaffold. European Journal of Medicinal Chemistry, 138, 234-245.
- Wang, X., et al. (2004). A practical synthesis of 2-(N-substituted)-aminobenzimidazoles utilizing CuCl-promoted intramolecular cyclization of N-(2-aminoaryl)thioureas. Tetrahedron Letters, 45(37), 7167-7170.
- Hennessy, E. J., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. 1146293-02-8|1-Benzyl-5-bromo-1H-1,3-benzodiazol-2-amine|BLD Pharm [bldpharm.com]
